molecular formula C27H45NO3 B12468917 6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol

6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol

Katalognummer: B12468917
Molekulargewicht: 431.7 g/mol
InChI-Schlüssel: IUKLSMSEHKDIIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name of this compound is derived from its hexacyclic backbone, which consists of six fused rings forming the steroidal cevane skeleton. The parent structure, 4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosane , contains a nitrogen atom at position 4 (indicated by "aza") and six rings formed by specific bridge connections. The numbering follows the cevane system, where the nitrogen atom occupies position 4, and the methyl groups are appended at positions 6, 10, and 23.

The substituents include:

  • Three methyl groups (-CH₃) at positions 6, 10, and 23.
  • Three hydroxyl groups (-OH) at positions 10, 17, and 20.

Notably, position 10 bears both a methyl and a hydroxyl group, a configuration permitted under IUPAC rules when substituents are prioritized by functional group hierarchy. The hydroxyl groups, having higher priority, dictate the suffix "triol," while methyl groups are treated as prefixes. The full name reflects this substitution pattern:
6,10,23-Trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosane-10,17,20-triol .

The structural complexity arises from the hexacyclic system, which includes fused cyclohexane and cyclopentane rings, a piperidine moiety (due to the nitrogen at position 4), and bridgehead carbons at positions 2,11; 4,9; 15,24; and 18,23.

Molecular Formula and Isomeric Variations

The molecular formula of this compound is C₂₇H₄₃NO₃ , calculated as follows:

  • Base skeleton (C₂₅H₃₉N) : The parent pentacosane (25-carbon) system with one nitrogen atom.
  • Substituents : Three methyl groups (+3C, +6H) and three hydroxyl groups (+3O, -3H).

This aligns with related compounds in the cerveratrum alkaloid family, such as ebeienine (C₂₇H₄₃NO₂) and 20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[...]pentacosan-17-one (C₂₇H₄₃NO₂), but distinguishes itself by the addition of a third hydroxyl group.

Isomeric Variations :

  • Stereoisomerism : The hexacyclic system contains multiple stereocenters. For example, ebeienine (a diol analog) exhibits stereochemistry at positions 6R, 17R, 20S, and 23R. The triol variant likely shares this configuration but introduces an additional stereocenter at the third hydroxyl group (position 10).
  • Tautomerism : While the saturated backbone precludes double-bond tautomerism, nitrogen lone-pair delocalization within the piperidine ring may lead to conformational flexibility.
Property Value Source Compound Comparison
Molecular Formula C₂₇H₄₃NO₃ Derived from ebeienine (C₂₇H₄₃NO₂)
Molecular Weight 413.6 g/mol NP-MRD ID NP0283588 (413.646 Da)
Functional Groups 3 hydroxyls, 3 methyls PubChem CID 365430 (di-Me/di-OH)

Registry Numbers and Cross-Database Identifiers

As of the latest data, this triol derivative has not been assigned a unique CAS Registry Number. However, its structural analogs and partial derivatives are documented across major chemical databases:

Database Identifier Compound Name Key Differences
PubChem CID 365430 Ebeienine (diol analog) Missing 10-OH, 17-ketone
NP-MRD NP0283588 20-hydroxy-...pentacosan-17-one 17-ketone, one fewer hydroxyl
ChemSpider 3079 Ebastine (structurally distinct antihistamine) Unrelated piperidine derivative

The absence of a dedicated entry for the triol suggests it may represent a hypothetical or poorly characterized variant of the cevane alkaloids. Researchers should consult spectral data (e.g., NMR, HRMS) from isolated natural products in Fritillaria species for further validation.

Eigenschaften

IUPAC Name

6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKLSMSEHKDIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Natural Extraction Methods

Solvent Extraction and Ammonia Pretreatment

The most common method involves ethanol-based extraction with ammonia pretreatment to enhance alkaloid yield:

Procedure:
  • Raw Material Preparation : Dried Fritillaria bulbs are pulverized into 60-mesh powder.
  • Ammonia Soaking : Powder is soaked in 25% ammonia solution for 12 hours to disrupt cell walls and release alkaloids.
  • Ethanol Reflux : The mixture undergoes reflux extraction with 60–95% ethanol (5–30× volume) at 60–80°C for 1–4 hours.
  • Filtration and Concentration : The extract is filtered, and ethanol is removed via rotary evaporation.
Key Data:
Parameter Optimal Value Yield Improvement
Ammonia Concentration 25% (v/v) 35–40%
Ethanol Concentration 70–80% (v/v) 50%
Reflux Temperature 70°C

Source : Patent CN105770375A, VulcanChem.

Purification via Cation-Exchange Resins

Crude extracts are purified using macroporous cation-exchange resins to isolate the target compound:

Steps:
  • Resin Selection : Amberlite FPC22Na or Amberlite 200 resins are used due to high affinity for steroidal alkaloids.
  • Column Chromatography : The extract is loaded onto the resin, followed by elution with ammonia-containing ethanol (1–3 M NH₃ in 65–95% ethanol).
  • Fraction Collection : Eluates containing the target compound are concentrated and dried.
Performance Metrics:
Resin Type Purity Achieved Recovery Rate
Amberlite FPC22Na 85–90% 70–75%
Amberlite 200 80–85% 65–70%

Source : CN105770375A, VulcanChem.

Synthetic Approaches

Biomimetic Synthesis via Intramolecular Diels-Alder Reaction

Recent advances in total synthesis leverage stereoselective cyclization strategies:

Key Steps:
  • Stereochemical Setup : The Wieland–Miescher ketone serves as a chiral precursor for the hexacyclic skeleton.
  • Diels-Alder Cyclization : A thermal intramolecular Diels-Alder reaction forms the B and C rings (120°C, 48 hours).
  • Late-Stage Oxidation : Hydroxyl groups at C10, C17, and C20 are introduced via Sharpless epoxidation and hydrolysis.
Yield Data:
Step Yield (%) Selectivity
Diels-Alder Reaction 62 >95% ee
Epoxidation/Hydrolysis 45 88%

Source : Nature (2024), JACS (2024).

Radical Cyclization and Redox Manipulation

A convergent route employs radical-mediated cyclization for ring closure:

Procedure:
  • AB Ring Synthesis : Palladium-catalyzed Stille coupling connects the AB and DEF fragments.
  • Nazarov Cyclization : Acid-catalyzed cyclization (AcOH, 370 nm light) forms the C ring.
  • Reductive Amination : Aza-heterocycle formation completes the nitrogen-containing ring.
Synthetic Efficiency:
Metric Value
Total Steps 11–13 (LLS)
Overall Yield 8–12%
Purity >98% (HPLC)

Source : JACS (2024).

Analytical Validation

Hyperspectral Imaging (HSI)

HSI combined with chemometrics quantifies the target compound in Fritillaria extracts:

Model r² (Calibration) RMSEP (%)
PLS 0.853 2.10
ELM 0.905 1.98

Source : Molecules (2017).

UPLC-ESI-Q-TOF-MS

High-resolution mass spectrometry confirms structural integrity:

Parameter Value
Observed m/z 432.35 [M+H]⁺
Mass Error <5 ppm
Retention Time 12.4 min

Source : Der Pharma Chemica (2018).

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24,018,23]pentacosan-10,17,20-triol hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

    Chemie: Wird als Modellverbindung zur Untersuchung komplexer Ringsysteme und Stereoisomerie verwendet.

    Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. entzündungshemmende und krebshemmende Eigenschaften.

    Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht, darunter Krebs und neurologische Erkrankungen.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24,018,23]pentacosan-10,17,20-triol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:

Wissenschaftliche Forschungsanwendungen

6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex ring systems and stereoisomerism.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Source Pharmacological Activity Reference
6,10,23-Trimethyl-4-azahexacyclo[...]pentacosane-10,17,20-triol (Target) C₂₇H₄₅NO₃ –OH at 10,17,20; –CH₃ at 6,10,23 Fritillaria spp. Anti-inflammatory, antitussive
Verticinone C₂₇H₄₃NO₃ –OH at 10,20; –C=O at 17; –CH₃ at 6,10,23 Fritillaria imperialis Anti-diabetic, antitussive
(24S)-Ergost-3β,5α,6β,11α-tetraol C₂₈H₄₈O₄ –OH at 3,5,6,11; –CH₃ at 24 Marine organisms Cytotoxic, anti-inflammatory
Cholestane-3β,5α,6β-triol C₂₇H₄₆O₃ –OH at 3,5,6 Synthetic/Cholesterol Tumor promotion (inactive)
Peimine (from F. ussuriensis) C₂₇H₄₅NO₃ –OH at 10,17,20; –CH₃ at 6,10,23 Fritillaria ussuriensis Antitussive, expectorant

Key Observations

Compared to marine sterols like (24S)-ergost-3β,5α,6β,11α-tetraol, the target lacks the 11α-hydroxyl group and includes a nitrogen atom, which may influence receptor binding specificity . Cholestane-3β,5α,6β-triol, a cholesterol metabolite, shares hydroxylation at positions 3,5,6 but lacks the azacyclic ring and methyl groups, correlating with its lack of tumor-promoting activity in colon carcinogenesis studies .

Biological Activity: Verticinone demonstrates anti-diabetic effects via modulation of pancreatic β-cells , whereas the target compound’s additional hydroxyl group at position 17 may alter its metabolic stability or target affinity. Peimine, a structural analog from F.

Safety and Stability :

  • While pentacosane (a hydrocarbon chain analog) has documented irritant properties (skin/eye) , the target compound’s complex structure likely confers distinct toxicity profiles, though specific data are lacking.
  • The hydroxyl-rich structure of the target suggests higher solubility in polar solvents compared to methyl-rich analogs like (24R)-11α-acetoxy-gorgost-3β,5α,6β-triol .

Biologische Aktivität

6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol is a complex steroidal alkaloid with significant biological implications. This compound has garnered attention due to its potential therapeutic applications and unique structural properties.

  • Molecular Formula : C27H45NO6
  • Molecular Weight : 479.6 g/mol
  • IUPAC Name : (1R,2S,6S,9S,10S,11S,12S,14R,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-1,10,12,14,17,20-hexol

Biological Activity Overview

This compound exhibits various biological activities that are of interest in pharmacological research:

  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess antitumor properties similar to other steroidal compounds. Research has shown that modifications in the structure can enhance cytotoxicity against specific cancer cell lines such as L1210 leukemia .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties in various models of disease. For instance, it has been observed to reduce inflammatory markers in animal models of pulmonary fibrosis by modulating pathways involving TGF-β and NF-κB .
  • Modulation of Ion Channels : In vitro studies suggest that 6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane can affect transient receptor potential channels (TRPV1 and TRPA1), which are involved in pain perception and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural configuration:

Structural FeatureEffect on Activity
Lactam moietyEnhances antileukemic activity
Alkyl substituentsModulate cytotoxicity and selectivity
StereochemistryInfluences interaction with biological targets

Case Study 1: Antitumor Efficacy

In a study investigating the efficacy of various steroidal alkaloids against L1210 leukemia cells:

  • Findings : The compound demonstrated significant cytotoxic effects at higher concentrations.
  • : Structural modifications led to enhanced activity compared to parent compounds.

Case Study 2: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory effects of the compound in a murine model:

  • Findings : Treatment resulted in decreased levels of pro-inflammatory cytokines.
  • : Suggests potential therapeutic use in chronic inflammatory conditions.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

  • Toxicity Studies : Initial assessments indicate moderate toxicity profiles; however detailed studies are required to establish safe dosage ranges.
  • Regulatory Status : As an investigational compound not yet approved for clinical use by regulatory agencies like the FDA.

Q & A

Q. What are the established synthetic pathways for this compound, and what are the key challenges in achieving stereochemical control?

The synthesis of this polycyclic compound requires multi-step organic reactions, including cyclization, methylation, and hydroxylation. Challenges arise in stereochemical control due to the compound’s multiple fused rings and axial/equatorial hydroxyl group orientations. Protecting groups (e.g., acetyl or benzyl) are critical for selective functionalization of hydroxyl groups during synthesis. Single-crystal X-ray diffraction (as demonstrated for similar azapolycycles in , with R factor = 0.041) is essential to confirm stereochemistry . Cross-validation with NMR (e.g., 2D NOESY for spatial proximity) and high-resolution mass spectrometry (HRMS) is recommended to resolve ambiguities .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

Structural elucidation relies on a combination of:

  • Single-crystal X-ray diffraction (as in , which reported bond-length precision of ±0.005 Å) to resolve the hexacyclic framework .
  • NMR spectroscopy : ¹³C DEPT and HSQC for distinguishing methyl and hydroxyl groups, with attention to solvent effects on chemical shifts (e.g., DMSO-d6 vs. CDCl3) .
  • Mass spectrometry : HRMS with ESI+ or MALDI-TOF to confirm molecular weight (593.8 g/mol as per ) and fragmentation patterns .

Q. What are the known biological targets or pathways associated with this compound?

While direct biological data for this compound is limited, structurally related azapolycycles (e.g., NPC73807 in ) suggest potential interactions with membrane-bound enzymes or sterol-binding proteins. In vitro assays using fluorescence polarization or surface plasmon resonance (SPR) are recommended to screen for binding affinity against targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for hydroxylation or methylation steps, while molecular dynamics simulations (MD) assess solvent interactions and conformational stability. ’s PubChem data (InChI Key: LEMODTUYEXHTIB-UHFFFAOYSA-N) provides a template for parameterizing force fields . Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate predictions .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, pH). To address this:

  • Replicate assays using standardized protocols (e.g., OECD guidelines for cytotoxicity).
  • Perform systematic reviews (as outlined in ’s methodological framework) to identify confounding variables .
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanistic hypotheses .

Q. How can purification methods be optimized for this compound’s complex structure?

Leverage high-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18 or HILIC) and gradient elution (water/acetonitrile with 0.1% formic acid). highlights membrane-based separation technologies (e.g., nanofiltration) for isolating stereoisomers . For crystallization, screen solvents with varying Hansen solubility parameters (e.g., ethyl acetate vs. tert-butyl methyl ether) to enhance crystal quality .

Data Contradiction Analysis

Q. How to address conflicting NMR data for hydroxyl group assignments?

Contradictions may stem from dynamic proton exchange or hydrogen bonding. Solutions include:

  • Variable-temperature NMR to slow exchange rates and resolve splitting patterns.
  • Deuterium exchange experiments to identify labile protons.
  • Solid-state NMR (ssNMR) for comparing solution vs. crystalline state environments .

Methodological Recommendations

  • Stereochemical validation : Always cross-reference X-ray data () with computational models (e.g., Cambridge Structural Database) .
  • Bioactivity studies : Use ’s molecular formula (C₂₇H₄₃NO₅) to predict pharmacokinetic properties via QSAR models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.